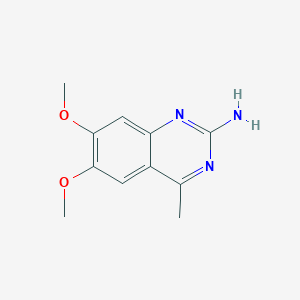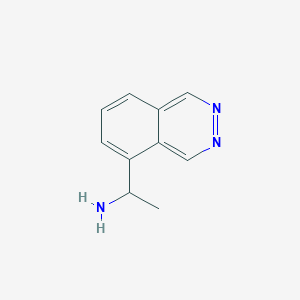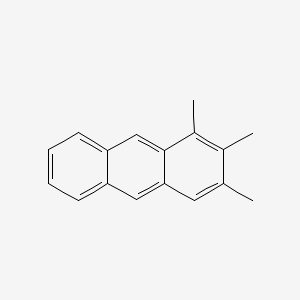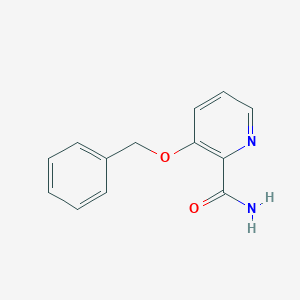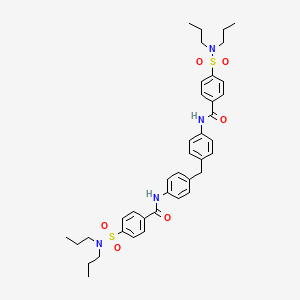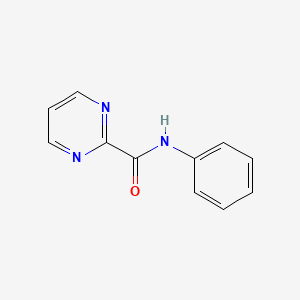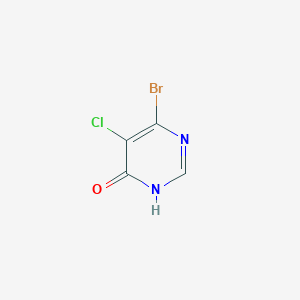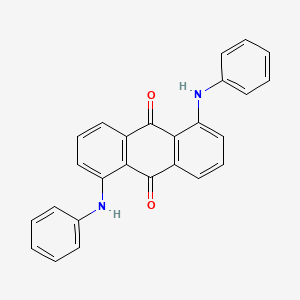
9,10-Anthracenedione, 1,5-bis(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis(phenylamino)- is an organic compound with the molecular formula C26H18N2O2. It is a derivative of anthracenedione, where two phenylamino groups are attached at the 1 and 5 positions of the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(phenylamino)- typically involves the reaction of 1,5-diaminoanthraquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,5-bis(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the major products formed.
Substitution: The major products depend on the electrophile used in the reaction.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,5-bis(phenylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(phenylamino)- involves its interaction with cellular components. The phenylamino groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. The compound can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione: The parent compound without the phenylamino groups.
1,8-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 8 positions.
1,4-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 4 positions.
Uniqueness
9,10-Anthracenedione, 1,5-bis(phenylamino)- is unique due to the specific positioning of the phenylamino groups, which affects its chemical reactivity and physical properties. This positioning allows for unique interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
2944-27-6 |
|---|---|
Formule moléculaire |
C26H18N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1,5-dianilinoanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c29-25-20-14-8-16-22(28-18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)27-17-9-3-1-4-10-17/h1-16,27-28H |
Clé InChI |
VMDUEJVMKSOQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


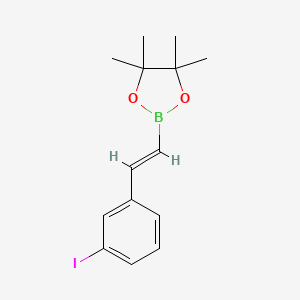
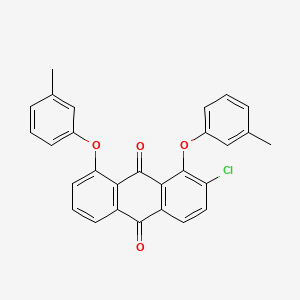
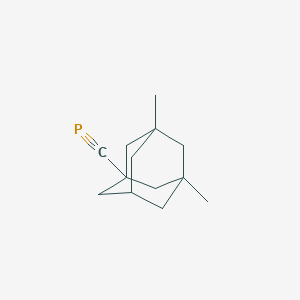
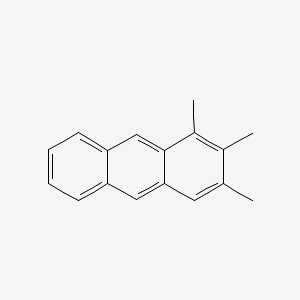
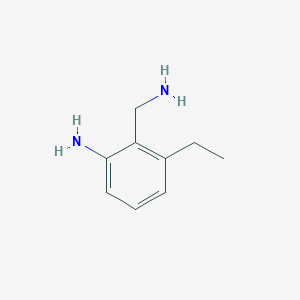
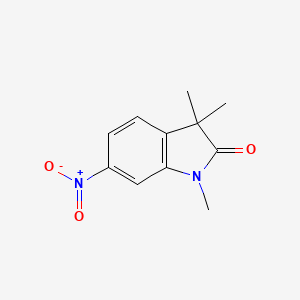
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
